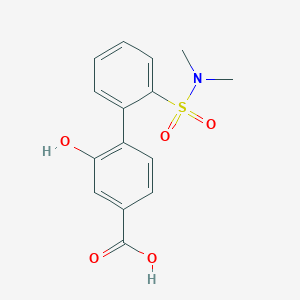
3-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid (hereafter referred to as 3-DMS-5-MBA) is a versatile organic acid with a wide range of applications in the fields of organic synthesis and scientific research. This compound has been used in various syntheses and research applications due to its unique properties and availability.
Scientific Research Applications
3-DMS-5-MBA has been used in various scientific research applications due to its unique properties and availability. It has been used as a substrate for the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins and other eicosanoids. It has also been used as a substrate for the enzyme lipoxygenase (LOX), which is involved in the biosynthesis of leukotrienes and other eicosanoids. Additionally, 3-DMS-5-MBA has been used as a substrate for the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.
Mechanism of Action
The mechanism of action of 3-DMS-5-MBA is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase (COX), lipoxygenase (LOX), and glutathione S-transferase (GST). Inhibition of these enzymes can lead to the inhibition of the biosynthesis of prostaglandins, leukotrienes, and other eicosanoids, as well as the detoxification of xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMS-5-MBA are not fully understood. However, it is believed that the compound can have anti-inflammatory, antipyretic, and analgesic effects. Additionally, it has been suggested that 3-DMS-5-MBA may have protective effects against certain types of cancer.
Advantages and Limitations for Lab Experiments
3-DMS-5-MBA has several advantages for laboratory experiments. It is a commercially available compound, and it is relatively inexpensive. Additionally, it is a stable compound, and it is relatively easy to synthesize. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound, and it can be difficult to accurately measure its concentration in solution. Additionally, it can be difficult to accurately measure its effects in vivo.
Future Directions
There are a number of potential future directions for the use of 3-DMS-5-MBA in scientific research. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the treatment of various diseases and conditions. Additionally, further research is needed to develop more efficient and cost-effective methods for synthesizing and purifying 3-DMS-5-MBA. Finally, further research is needed to explore the potential use of 3-DMS-5-MBA in the development of new drugs and other therapeutic agents.
Synthesis Methods
3-DMS-5-MBA is synthesized from the reaction of 5-methoxybenzoic acid with 2-N,N-dimethylsulfamoyl chloride in the presence of a base catalyst. The reaction is carried out in a two-phase system consisting of aqueous and organic solvents. The aqueous phase contains the base catalyst, while the organic phase contains the reactants. The reaction is typically carried out at room temperature, and the reaction time can range from several hours to days depending on the desired yield. The product is isolated by extraction with an organic solvent, followed by purification and recrystallization.
properties
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-7-5-4-6-14(15)11-8-12(16(18)19)10-13(9-11)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHUNGQEJTMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














